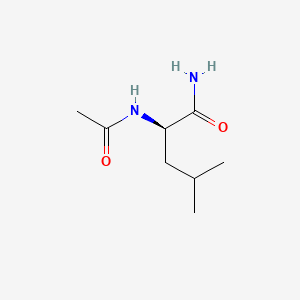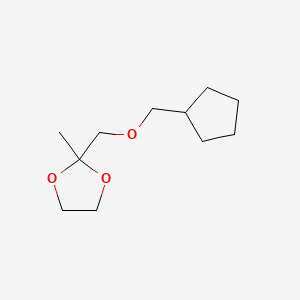
Mitiglinide hemicalcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitiglinide calcium is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide calcium works by stimulating insulin secretion from pancreatic beta cells, thereby helping to control blood glucose levels, especially postprandial hyperglycemia .
準備方法
Synthetic Routes and Reaction Conditions: Mitiglinide calcium can be synthesized using a quasi-emulsion solvent diffusion method. This involves dissolving ethyl cellulose in an organic solvent system consisting of ethanol and dichloromethane. Mitiglinide calcium is then added and dissolved completely in this organic phase, followed by the addition of triethyl citrate to provide plasticity . Another method involves the use of hydroxypropyl methylcellulose and sodium alginate as matrix-forming polymers, with sodium bicarbonate as the gas-forming agent .
Industrial Production Methods: In industrial settings, mitiglinide calcium is often produced using a direct compression technique. This method involves blending the necessary amounts of mitiglinide calcium, cross-linking polymers, dry binders, and gas-forming agents. The mixture is then compressed into tablets, which are evaluated for various parameters such as hardness, friability, drug content, and stability .
化学反応の分析
Types of Reactions: Mitiglinide calcium primarily undergoes substitution reactions. It is known to interact with ATP-sensitive potassium channels in pancreatic beta cells, leading to the closure of these channels and subsequent depolarization of the cell membrane .
Common Reagents and Conditions: Common reagents used in the synthesis of mitiglinide calcium include ethyl cellulose, dichloromethane, ethanol, and triethyl citrate. The reactions are typically carried out under sonication to ensure complete dissolution and proper mixing of the components .
Major Products Formed: The major product formed from these reactions is mitiglinide calcium itself, which is then formulated into various dosage forms such as tablets and microsponges for controlled release .
科学的研究の応用
Mitiglinide calcium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage type 2 diabetes by improving glycemic control and reducing postprandial blood glucose levels . In pharmaceutical research, mitiglinide calcium is studied for its potential to improve patient compliance through the development of controlled-release formulations . Additionally, it is used in the design of gastroretentive floating microsponges, which remain buoyant in the stomach and release the drug gradually to avoid fluctuations in plasma concentration .
作用機序
Mitiglinide calcium exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels. The high intracellular calcium levels subsequently trigger the exocytosis of insulin granules, leading to increased insulin secretion .
類似化合物との比較
Similar Compounds: Mitiglinide calcium is part of the meglitinide family, which includes other compounds such as repaglinide and nateglinide . These compounds also stimulate insulin secretion by inhibiting ATP-sensitive potassium channels in pancreatic beta cells.
Uniqueness: What sets mitiglinide calcium apart from other meglitinides is its higher affinity for pancreatic beta cells and its ability to selectively stimulate these cells with fewer unwanted effects . This makes it a promising option for managing postprandial hyperglycemia and improving overall glycemic control in patients with type 2 diabetes .
特性
分子式 |
C38H50CaN2O7 |
|---|---|
分子量 |
686.9 g/mol |
IUPAC名 |
calcium;4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2/t2*15-,16+,17?;; |
InChIキー |
UAZPLMFRYABXQD-QIEBUCFLSA-L |
異性体SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
正規SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


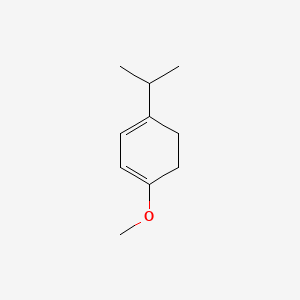
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
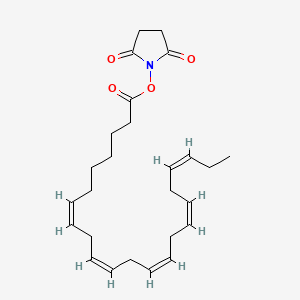
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
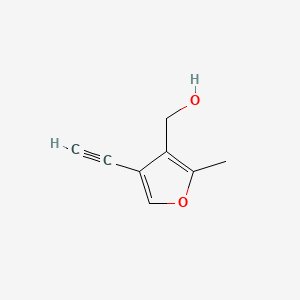
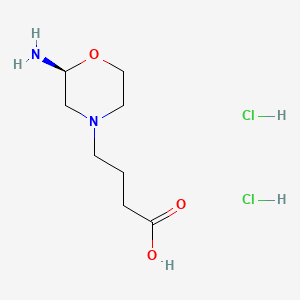
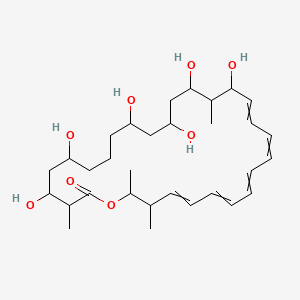
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
